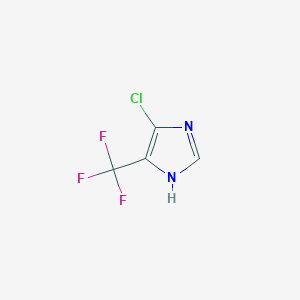
Imidazole, 4-chloro-5-trifluoromethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-(trifluoromethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a chloro group and a trifluoromethyl group in the structure of 5-Chloro-4-(trifluoromethyl)-1H-imidazole imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1H-imidazole and trifluoromethylating agents.
Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure high yield and purity.
Chlorination: The chlorination step involves the introduction of the chloro group at the desired position on the imidazole ring. This can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-4-(trifluoromethyl)-1H-imidazole may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
化学反应分析
Types of Reactions
5-Chloro-4-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The imidazole ring can participate in cyclization reactions, forming fused ring systems with enhanced chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in reduction reactions.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.
科学研究应用
5-Chloro-4-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Chloro-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
4-Chloro-1H-imidazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-Bromo-4-(trifluoromethyl)-1H-imidazole: Contains a bromo group instead of a chloro group, leading to variations in reactivity and applications.
4-(Trifluoromethyl)-1H-imidazole:
Uniqueness
5-Chloro-4-(trifluoromethyl)-1H-imidazole is unique due to the combined presence of the chloro and trifluoromethyl groups. This combination imparts distinct electronic and steric effects, enhancing its reactivity and making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C4H2ClF3N2 |
|---|---|
分子量 |
170.52 g/mol |
IUPAC 名称 |
4-chloro-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H2ClF3N2/c5-3-2(4(6,7)8)9-1-10-3/h1H,(H,9,10) |
InChI 键 |
SPOFEFOOHUFKCG-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(N1)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


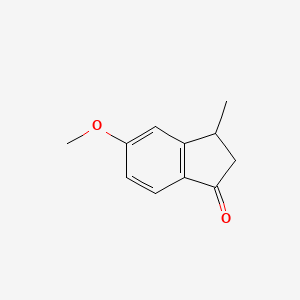
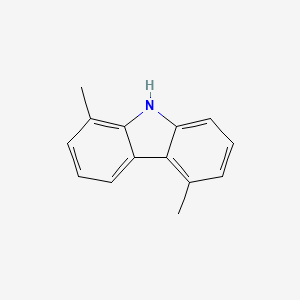

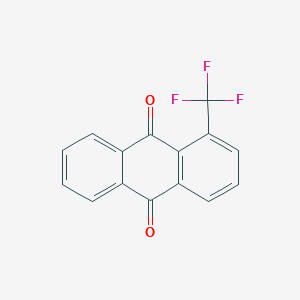
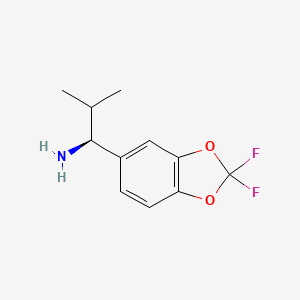
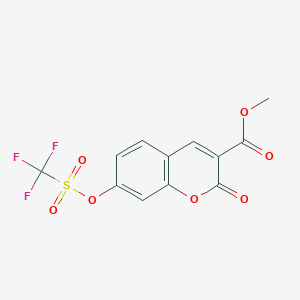
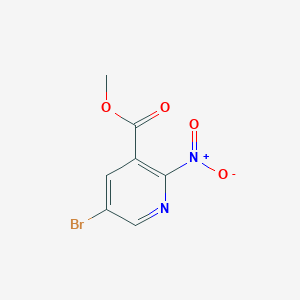
![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
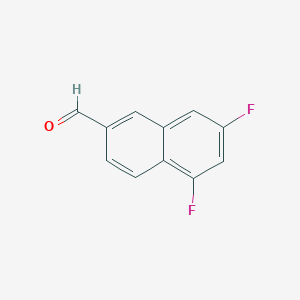
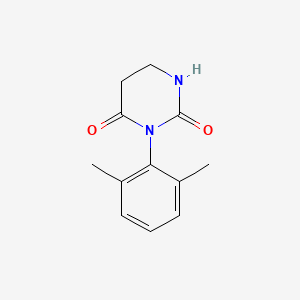
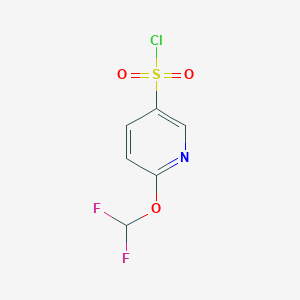

![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
